

Introduction: Deciphering Molecular Architecture through ^1H NMR

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Compound of Interest

Compound Name: **3-Bromo-5-methylphenol**

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure of molecules. For drug development professionals and researchers, mastering the interpretation of NMR spectra is fundamental to verifying molecular identity, assessing purity, and understanding structural nuances. This guide offers a detailed examination of the ^1H NMR spectrum of **3-Bromo-5-methylphenol**, a substituted aromatic compound. We will dissect the theoretical underpinnings of its spectral features, provide a robust experimental protocol for data acquisition, and explore the causal relationships between the molecule's electronic environment and its NMR signature. The principles discussed herein are broadly applicable to the structural elucidation of similarly substituted aromatic systems.

The ^1H NMR spectrum of an aromatic compound is governed by the chemical environment of each proton. The circulation of π -electrons in the benzene ring generates a "ring current" that strongly deshields the aromatic protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.0 ppm).[1][2][3] The precise chemical shift and splitting pattern of each proton are further modulated by the electronic effects—both inductive and resonance—of the substituents attached to the ring.[4][5]

Predicted ^1H NMR Spectrum of 3-Bromo-5-methylphenol

A rigorous analysis of the **3-Bromo-5-methylphenol** structure allows for a detailed prediction of its ^1H NMR spectrum. The molecule possesses five distinct proton environments, leading to

five unique signals.

Molecular Structure and Proton Environments

The structure of **3-Bromo-5-methylphenol** features a benzene ring with three substituents: a hydroxyl (-OH) group, a bromine (-Br) atom, and a methyl (-CH₃) group. This substitution pattern results in three non-equivalent aromatic protons and two distinct substituent protons.

Caption: Structure of **3-Bromo-5-methylphenol** with distinct protons highlighted.

Analysis of Chemical Shifts (δ)

- Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6][7] It typically appears as a broad singlet in a range of 4-7 ppm.[8][9] In a non-interacting solvent like CDCl₃, intermolecular exchange can broaden the signal significantly.[10]
- Methyl Protons (-CH₃): Protons on a methyl group attached directly to an aromatic ring (benzylic protons) are deshielded compared to aliphatic methyl groups. Their signal is expected to appear as a sharp singlet in the range of 2.0-3.0 ppm.[3]
- Aromatic Protons (H-2, H-4, H-6): These three protons reside in the aromatic region (6.5-8.0 ppm)[3]. Their specific chemical shifts are determined by the cumulative electronic influence of the -OH, -Br, and -CH₃ substituents.
 - -OH Group: A strong electron-donating group that shields the ortho (H-2, H-6) and para (H-4) positions, shifting them upfield.
 - -CH₃ Group: A weak electron-donating group that also shields the ortho (H-4, H-6) and para (H-2) positions.
 - -Br Group: An electronegative atom that inductively withdraws electron density, causing a general deshielding effect.[11][12] However, through resonance, its lone pairs can donate electron density, primarily to the ortho (H-2, H-4) and para (H-6) positions. The inductive effect typically dominates for halogens.

Considering these combined effects:

- H-4: Located ortho to the electron-donating methyl group and ortho to the electron-withdrawing bromine, and para to the strongly electron-donating hydroxyl group. The strong shielding from the -OH group is expected to make this the most upfield of the aromatic protons.
- H-2 & H-6: These protons are chemically non-equivalent. H-2 is ortho to the -OH and -Br groups. H-6 is ortho to the -OH and -CH₃ groups. The relative shielding and deshielding effects will result in distinct chemical shifts for these two protons.

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of neighboring non-equivalent protons transmitted through the bonding electrons.[13]

- -CH₃ and -OH Protons: These will appear as singlets as they have no adjacent, non-equivalent protons to couple with. The -OH proton's coupling is often not observed due to rapid chemical exchange.[14][15]
- Aromatic Protons: The three aromatic protons (H-2, H-4, H-6) are separated by four bonds from each other. This arrangement precludes the more common and larger ortho (³J, ~7-9 Hz) and para (⁵J, ~0-1 Hz) couplings. However, they will exhibit meta coupling (⁴J) to each other.
 - Meta coupling constants are significantly smaller, typically in the range of 2-3 Hz.[13]
 - H-4 will be coupled to both H-2 and H-6, likely appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are slightly different) with $J \approx 2\text{-}3$ Hz.
 - H-2 will be coupled to H-4 and H-6, also appearing as a triplet or doublet of doublets with $J \approx 2\text{-}3$ Hz.
 - H-6 will be coupled to H-2 and H-4, resulting in a similar triplet or doublet of doublets pattern.
 - This type of long-range coupling across more than three bonds is common in rigid aromatic systems.[16][17]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.

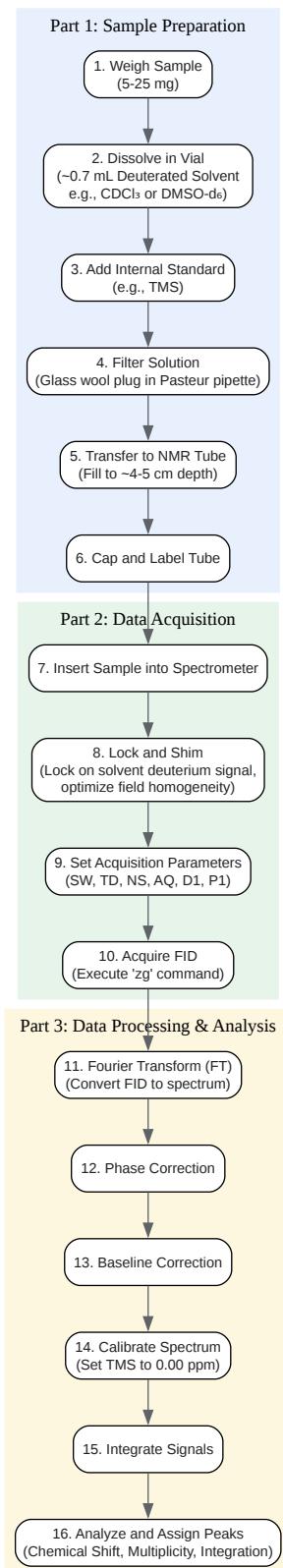
[15] For **3-Bromo-5-methylphenol**, the expected integration ratio would be: -OH : -CH₃ : Aromatic (H-2, H-4, H-6) = 1 : 3 : 1 : 1 : 1

Summary of Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Integration
-OH	4.0 - 7.0 (variable)	Broad Singlet (br s)	N/A	1H
-CH ₃	2.0 - 3.0	Singlet (s)	N/A	3H
Aromatic H-2	6.5 - 7.5	Triplet (t) or dd	J ≈ 2-3 (meta)	1H
Aromatic H-4	6.5 - 7.5	Triplet (t) or dd	J ≈ 2-3 (meta)	1H
Aromatic H-6	6.5 - 7.5	Triplet (t) or dd	J ≈ 2-3 (meta)	1H

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for obtaining a reliable ¹H NMR spectrum.

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Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step 1: Sample Preparation

- Quantity of Material: Weigh approximately 5-25 mg of **3-Bromo-5-methylphenol**.^[18] This amount is sufficient for a standard ^1H NMR experiment.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.^[19]
 - Causality: Deuterated solvents (e.g., CDCl_3 , DMSO-d_6) are used because the deuterium (^2H) nucleus resonates at a different frequency from protons (^1H), rendering the solvent "invisible" in the ^1H spectrum.^[14] The spectrometer also uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition.^[20]
 - Field Insight: For observing exchangeable protons like phenols, DMSO-d_6 is often superior to CDCl_3 . It forms hydrogen bonds with the -OH group, slowing down proton exchange and resulting in a sharper, more defined signal.^[10] In contrast, CDCl_3 may result in a very broad -OH signal that is difficult to distinguish from the baseline.^[10]
- Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS).
 - Causality: TMS provides a sharp singlet at a defined position (0.00 ppm) from which all other chemical shifts are measured.^[14]
- Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[19]
 - Causality: Suspended solid particles severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical, non-negotiable step for obtaining high-quality data.

Step 2: Instrument and Acquisition Parameters

The following parameters are foundational for a high-quality 1D proton experiment. While modern spectrometers have excellent default parameter sets (e.g., 'PROTON1' for a single scan)^[21], understanding their function is key to troubleshooting and optimization.

Parameter	Symbol	Typical Value	Rationale and Causality
Spectral Width	SW	16-20 ppm	Defines the frequency range to be observed. This range must be wide enough to encompass all expected proton signals, from TMS at 0 ppm to potentially downfield aromatic protons.[22]
Number of Points	TD / SI	32k or 64k	The number of data points used to digitize the FID. A higher number of points provides better digital resolution in the final spectrum, allowing for more accurate peak definition.[23][24]
Acquisition Time	AQ	2-4 s	The duration for which the Free Induction Decay (FID) is recorded.[23] AQ is directly related to resolution (Resolution $\propto 1/AQ$). It should be long enough to capture the decay of the signals but not so long that excessive noise is acquired after the signal has vanished.[22][25]

Number of Scans	NS	8-16	The number of times the experiment is repeated and the FIDs are averaged. The signal-to-noise ratio (S/N) improves with the square root of the number of scans (S/N $\propto \sqrt{NS}$). ^{[22][25]} For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.
Relaxation Delay	D1	1.5-2.0 s	A delay period before each pulse to allow the nuclei to relax back towards equilibrium. For routine qualitative spectra, a delay of 1.5s is a good compromise between signal intensity and experiment time. ^[21] For accurate quantitative measurements, D1 should be at least 5 times the longest T_1 relaxation time. ^[22]
Pulse Angle	P1 (90°)	~10 μ s	A 90° pulse provides the maximum signal for a single scan. ^[21] When acquiring multiple scans (NS > 1), a smaller pulse

angle (e.g., 30°) is often used in conjunction with a short relaxation delay to increase the acquisition rate without saturating the signals.[21]

Step 3: Data Processing and Verification

- Fourier Transform (FT): The raw data (FID) is a time-domain signal. A Fourier transform converts it into the familiar frequency-domain spectrum.
- Phase and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are in the correct phase (purely absorptive) and that the baseline is flat.
- Calibration: The spectrum is referenced by setting the TMS peak to exactly 0.00 ppm.
- D₂O Exchange (Verification of -OH): To definitively identify the phenolic -OH peak, a "D₂O shake" can be performed.[9] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish from the ¹H spectrum.[9][14] This is an authoritative method for confirming the assignment of exchangeable protons.

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